tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate
Description
Chemical Structure and Properties The compound, with CAS No. 1313034-29-5, is a boronic ester featuring a bicyclo[3.3.1]nonane scaffold. Its molecular formula is C₁₈H₃₀BNO₅ (MW = 351.25 g/mol), and it includes a tert-butoxycarbonyl (Boc) protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety . The bicyclic framework confers rigidity, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal and materials chemistry .
Properties
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-9-8-10-15(21)12-13(11-14)20-24-18(4,5)19(6,7)25-20/h11,14-15H,8-10,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGQFHBJPKBGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCCC(C2)N3C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common method includes the reaction of 9-azabicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions such as the presence of a palladium catalyst and a suitable solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to modify the boronic acid group.
Substitution Reactions: The compound can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Boronic Esters: Resulting from oxidation reactions.
Reduced Boronic Acids: Formed through reduction reactions.
Coupling Products: Resulting from substitution reactions, often used in the synthesis of complex organic molecules.
Scientific Research Applications
This compound has significant applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and biological probes.
Medicine: Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: Utilized in the development of advanced materials and catalytic processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, whether in drug design or material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide (CAS Not Provided)
- Structure : Replaces the boronate with a benzamide group and a methyl substituent on the bicyclo nitrogen.
- Key Differences :
- Applications : Primarily explored in medicinal chemistry for receptor-binding studies due to its rigid scaffold .
Compound B : tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS: 198211-13-1)
Boronate-Containing Analogs
Compound C : tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate (CAS: 1313034-29-5)
- Note: This is a positional isomer of the target compound, with the boronate at the 7-position instead of 3.
- Similar molecular weight (351.24 g/mol) and purity (97%) but distinct NMR profiles due to structural isomerism .
Compound D : (1R,3S,4S)-tert-Butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1256387-87-7)
- Structure : Features a smaller bicyclo[2.2.1]heptane core and a benzimidazole-boronate hybrid.
- The benzimidazole group adds π-π stacking capability, useful in materials science .
Non-Boronate Bicyclo Derivatives
Compound E : rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1260230-92-9)
- Structure: Substitutes the boronate with an amino group.
- Key Differences: The amino group enables nucleophilic reactions (e.g., amide bond formation), diverging from boronate’s electrophilic reactivity. Higher basicity (pKa ~10) compared to the neutral boronate .
Compound F : tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3)
- Structure : Introduces a ketone at position 7.
- Key Differences: The ketone enhances electrophilicity, enabling conjugate addition reactions. Reduced stability under basic conditions due to enolization risk .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| CAS No. | 1313034-29-5 | N/A | 198211-13-1 | 1313034-29-5 |
| Molecular Formula | C₁₈H₃₀BNO₅ | C₁₇H₂₂N₂O | C₁₂H₂₂N₂O₃·HCl | C₁₈H₃₀BNO₅ |
| Molecular Weight | 351.25 | 282.37 | 242.32 | 351.24 |
| Key Functional Group | Boronate | Benzamide | Diaza-oxa | Boronate (isomer) |
| Reactivity | Suzuki coupling | H-bonding | Salt formation | Suzuki coupling |
| Purity | 95–97% | >98% | 95% | 97% |
| Applications | Organic synthesis | Medicinal | Pharmaceuticals | Organic synthesis |
Biological Activity
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a boron-containing dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅BO₄ |
| Molecular Weight | 256.146 g/mol |
| CAS Number | 134892-19-6 |
| Density | Not available |
| Boiling Point | Not available |
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the dioxaborolane group have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
A notable study demonstrated that these compounds could effectively target the mTOR signaling pathway, which is crucial in cancer cell growth and survival . The selectivity for cancer cells over normal cells suggests a promising therapeutic window.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. The boron atom in the dioxaborolane moiety can interact with nucleophilic sites in enzymes, potentially leading to inhibition of key metabolic pathways. Specifically, studies indicate that such compounds may inhibit proteases and kinases involved in cellular signaling pathways .
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of boron-containing compounds for their anticancer properties. The results indicated that specific modifications to the dioxaborolane ring enhanced the activity against breast and colon cancer cell lines .
- Enzyme Inhibition Assessment : Another research effort focused on the enzyme inhibitory effects of related compounds on serine proteases. The findings suggested that these compounds could serve as lead structures for developing new therapeutic agents targeting protease-related diseases .
Mechanistic Insights
The mechanism of action of this compound appears to involve:
- Formation of Boronate Esters : The compound can form reversible covalent bonds with hydroxyl groups in proteins, altering their function.
- Signal Pathway Modulation : Interaction with key signaling pathways like mTOR can lead to downstream effects on cell growth and apoptosis.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester group. Key steps include:
- Protection of the amine : Use tert-butyl carbamate (Boc) to protect the 9-aza group during synthesis .
- Boronate ester introduction : React the bicyclic intermediate with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in cold ethanol to achieve >95% purity .
Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm final structure using ¹H/¹³C NMR .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.4 ppm) and pinacol methyl groups (δ ~1.3 ppm). The bicyclic scaffold’s olefinic protons appear as doublets (δ 5.5–6.0 ppm) .
- ¹¹B NMR : A singlet at δ ~30 ppm confirms the sp²-hybridized boron in the dioxaborolane .
- X-ray crystallography : For absolute configuration validation, use SHELX software for refinement (e.g., SHELXL-2018 ).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 351.25 .
Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronate?
Methodological Answer:
- DOE Approach : Apply a factorial design to test variables: catalyst loading (0.5–5 mol%), base (K₂CO₃ vs. CsF), and solvent (dioxane vs. DMF).
- Key Findings : PdCl₂(dppf) with K₂CO₃ in dioxane/H₂O (4:1) at 80°C maximizes yield (>80%) .
- Troubleshooting : Low yields may stem from boronate hydrolysis—ensure anhydrous conditions and degas solvents .
Advanced: How do computational methods aid in predicting this compound’s reactivity?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states for cross-coupling. Software like Gaussian 16 calculates activation energies for Pd-mediated steps.
- Solvent Effects : COSMO-RS simulations predict solvation effects on boronate stability.
- Validation : Compare computed ¹¹B NMR shifts (e.g., ~30 ppm) with experimental data to refine models .
Basic: What storage conditions prevent boronate ester degradation?
Methodological Answer:
- Temperature : Store at 2–8°C in sealed, desiccated vials to minimize hydrolysis .
- Solvent Compatibility : Dissolve in dry DMSO or THF for long-term storage; avoid protic solvents (e.g., MeOH) .
- Monitoring : Check purity via ¹H NMR every 3 months; degradation manifests as new peaks at δ 0.8–1.0 ppm (boric acid byproducts) .
Advanced: How to resolve contradictory data in cross-coupling yields across studies?
Methodological Answer:
- Reproducibility Checks : Verify catalyst batch activity (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) and ligand purity .
- Kinetic Analysis : Use in situ IR to track reaction progress and identify rate-limiting steps.
- Statistical Analysis : Apply ANOVA to isolate variables (e.g., base strength, solvent polarity) causing discrepancies.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles due to H315 (skin irritation) and H319 (eye damage) .
- Ventilation : Use a fume hood to avoid inhalation of dust (H335) .
- Spill Management : Neutralize with inert adsorbent (e.g., vermiculite) and dispose as halogenated waste.
Advanced: What challenges arise during scale-up of this compound’s synthesis?
Methodological Answer:
- Mixing Efficiency : Poor heat dissipation in large batches—use segmented flow reactors for exothermic Pd steps.
- Purification : Replace column chromatography with continuous crystallization for >10 g batches.
- Quality Control : Implement inline PAT (Process Analytical Technology) for real-time purity monitoring.
Advanced: How does this boronate compare to similar reagents in heterocyclic synthesis?
Methodological Answer:
- Steric Effects : The bicyclo[3.3.1] scaffold imposes greater steric hindrance than tetrahydropyridine boronates (e.g., Thermo Scientific’s 286961-14-6), reducing side reactions in crowded coupling partners .
- Electronic Profile : The electron-withdrawing Boc group lowers boron’s Lewis acidity, favoring oxidative addition in electron-poor aryl halides .
Advanced: What role does this compound play in fragment-based drug discovery?
Methodological Answer:
- Scaffold Diversity : The rigid bicyclic core serves as a conformational restraint in kinase inhibitor design.
- Boron-Neutralizing Motifs : The pinacol boronate enables late-stage diversification via Suzuki coupling, reducing synthetic steps .
- Biochemical Assays : Use SPR (Surface Plasmon Resonance) to measure binding affinity to target enzymes (e.g., proteases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
